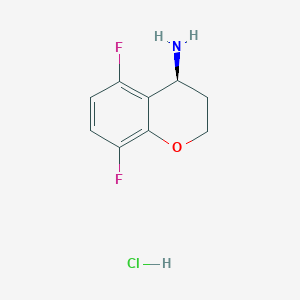
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFB belongs to the class of compounds known as benzopyranamines, which have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
The exact mechanism of action of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of various enzymes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cell culture and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
実験室実験の利点と制限
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its ability to target multiple pathways involved in disease. However, there are also limitations to its use, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride and its potential therapeutic applications. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent in humans.
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in the fields of cancer and inflammation research. While further studies are needed to fully understand its mechanisms of action and potential limitations, this compound represents a promising avenue for the development of new therapeutic agents.
合成法
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be synthesized through a multi-step process involving the reaction of various starting materials. One commonly used method involves the condensation of 2,4-difluorobenzaldehyde with 4-aminobenzylamine, followed by reduction and cyclization reactions to form the final product.
科学的研究の応用
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound has been shown to have anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
(4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBGVNPHSHJNN-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@H]1N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

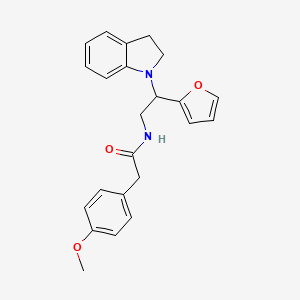
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2787155.png)
![1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2787158.png)
![2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2787165.png)
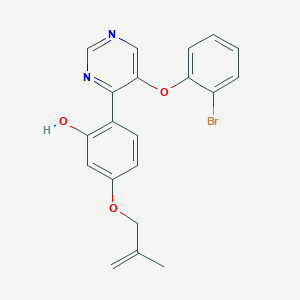
![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)

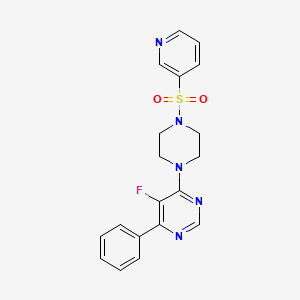
![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)
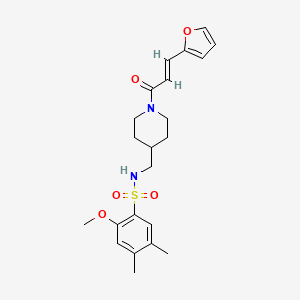
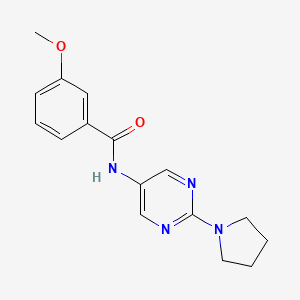
![2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2787175.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2787177.png)